2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid
Description
Table 1: Key Structural Features of the Spirocyclic Framework
| Feature | Description |
|---|---|
| Ring system | Bicyclic spiro[3.5]nonane (3-membered + 5-membered rings) |
| Heteroatom position | Nitrogen at position 7 in the 5-membered ring |
| Functional substituents | Boc group (position 7), acetic acid (position 1) |
| Stereochemical centers | Spiro carbon (quaternary), potential chirality at nitrogen or acetic acid |
The rigidity of the spiro system restricts conformational flexibility, which is critical for applications in medicinal chemistry, such as optimizing drug-target interactions. X-ray crystallography or computational modeling would be required to confirm the exact spatial arrangement, but analogous azaspiro compounds exhibit puckered ring conformations that influence molecular recognition.
Functional Group Composition and Stereochemical Considerations
The molecule contains two primary functional groups:
- tert-Butoxycarbonyl (Boc) group : A carbamate protecting group that masks the secondary amine’s reactivity, enhancing stability during synthetic workflows.
- Acetic acid moiety : A carboxylic acid that enables conjugation to other molecules (e.g., via amide bond formation) and modulates solubility.
Stereochemistry plays a role in both the spiro junction and the Boc-protected nitrogen. The spiro carbon’s tetrahedral geometry creates a non-planar structure, while the nitrogen’s lone pair may adopt axial or equatorial orientations depending on ring puckering. For example, in related 6-azaspiro[3.5]nonane derivatives, nitrogen inversion barriers influence conformational stability.
Table 2: Functional Groups and Their Roles
| Functional Group | Role |
|---|---|
| Boc-protected amine | Stabilizes amine during synthesis; modulates lipophilicity |
| Carboxylic acid | Enables bioconjugation; enhances aqueous solubility |
| Spirocyclic framework | Restricts conformational flexibility; improves target binding selectivity |
The acetic acid’s stereochemistry is fixed due to its attachment to the spiro carbon, but the Boc group’s orientation relative to the spiro system could lead to diastereomeric forms if additional chiral centers exist.
IUPAC Nomenclature and Alternative Naming Conventions
The systematic IUPAC name 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid is derived as follows:
- Parent structure : Spiro[3.5]nonane (3- and 5-membered rings sharing one atom).
- Heteroatom designation : "7-aza" indicates a nitrogen atom at position 7 in the larger ring.
- Substituents :
- Boc group at nitrogen (position 7).
- Acetic acid (-CH2COOH) at position 1 of the spiro system.
Alternative naming conventions include:
Table 3: Nomenclature Comparison
Comparative Analysis with Related Azaspiro Compounds
The compound belongs to a broader class of azaspiro scaffolds used in drug discovery. Key comparisons include:
Table 4: Structural and Functional Comparisons
The 7-aza substitution in this compound distinguishes it from 6-aza analogs, potentially altering hydrogen-bonding capabilities and ring strain. Unlike 1-azaspiro[4.4]nonanes, which are synthesized via radical bicyclization, this compound’s smaller spiro system may favor synthetic routes involving SN2 displacements or lactamization. Its acetic acid linker contrasts with ether- or amide-linked analogs, offering distinct physicochemical properties for targeted delivery systems.
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
2-[7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azaspiro[3.5]nonan-3-yl]acetic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-8-6-15(7-9-16)5-4-11(15)10-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
GHSXFIGLDJNJQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC2CC(=O)O)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cycloaddition and Ring Expansion
A prominent method involves the reaction of a suitable olefin with dichloroketene generated in situ from trichloroacetyl chloride and zinc/copper to form a spirocyclic ketone intermediate. This intermediate undergoes reduction and subsequent treatment with tosylmethyl isocyanide (TosMIC) in the presence of potassium tert-butoxide to introduce a cyanide group. Hydrolysis of the cyanide followed by Boc protection yields the target compound.
| Step | Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Cycloaddition to form spiro ketone | Olefin + dichloroketene (from trichloroacetyl chloride, Zn/Cu) | High yield reported |
| 2 | Reduction of ketone | Zinc reduction | Efficient conversion |
| 3 | TosMIC reaction for cyanide introduction | TosMIC, potassium tert-butoxide | Key step for ring expansion |
| 4 | Hydrolysis of cyanide to acid | Acidic hydrolysis | Converts nitrile to carboxylic acid |
| 5 | Boc protection of amine | Trifluoroacetic acid (TFA) deprotection, then Boc anhydride | Protects amine for stability |
This method offers a total yield of approximately 70.7%, with advantages including fewer reaction steps, simple operation, and use of inexpensive raw materials suitable for large-scale synthesis.
Alkylation of Piperidine Derivatives Followed by Deprotection
Another approach starts from amino- or hydroxy-substituted piperidine derivatives, which are alkylated with ethyl bromoacetate to introduce the acetic acid side chain as an ester. Subsequent deprotection (hydrolysis) of the ester group yields the free acetic acid. The amine is protected with a Boc group either before or after alkylation to prevent side reactions.
| Step | Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Alkylation of piperidine derivative | Ethyl bromoacetate, K2CO3, acetonitrile, room temperature | Efficient alkylation |
| 2 | Ester hydrolysis | 10% HCl in methanol or aqueous base | Converts ester to acid |
| 3 | Boc protection/deprotection | Boc anhydride or TFA | Protects or removes amine protection |
This method is well-documented for preparing amino-acetic acid derivatives of piperidine and related spirocyclic amines.
Carbamate Protection of Spirocyclic Amines
The Boc protection of the spirocyclic amine is typically achieved by reacting the free amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
| Step | Reaction | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Boc protection | tert-Butyl chloroformate, triethylamine, DCM, 0°C to RT | High yield, mild conditions |
This step is crucial for stabilizing the amine functionality during subsequent synthetic transformations and purification.
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Cycloaddition and ring expansion | Multi-step, involves cycloaddition, TosMIC reaction, hydrolysis, Boc protection | High overall yield (~70.7%), scalable, uses inexpensive reagents | Requires careful control of reaction conditions, multiple steps |
| Alkylation of piperidine derivatives | Direct alkylation with ethyl bromoacetate, ester hydrolysis, Boc protection | Straightforward, well-established, good yields | Requires availability of suitable piperidine derivatives |
| Boc protection of spiro amine | Simple protection step | Mild conditions, high yield | Requires free amine intermediate |
- The use of potassium tert-butoxide in the TosMIC reaction is critical for efficient ring expansion and cyanide introduction.
- Reaction temperatures between 60°C and 120°C favor the formation of intermediate compounds in the first step of the cycloaddition method.
- Epoxidation reagents such as metachloroperbenzoic acid (mCPBA) or hydrogen peroxide are effective for oxidation steps in the synthesis.
- Solvent choice impacts yield and purity: tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for alkylation steps, while dichloromethane (DCM) or acetonitrile are favored for oxidation and protection reactions.
- Deprotection steps using trifluoroacetic acid (TFA) are efficient for removing Boc groups when necessary.
| Step | Reagents | Solvent | Temperature | Molar Ratio | Notes |
|---|---|---|---|---|---|
| Cycloaddition | Trichloroacetyl chloride, Zn/Cu | THF or DMF | 60–120°C | 1:1 | Forms spiro ketone |
| TosMIC reaction | TosMIC, KOtBu | THF or DMF | RT to 60°C | 1:1 to 1:1.5 | Cyanide introduction |
| Epoxidation | mCPBA or H2O2 | DCM or acetonitrile | 10–60°C | 1:1 to 1:1.5 | Oxidation step |
| Boc protection | Boc anhydride, Et3N | DCM | 0°C to RT | Excess Boc | Amine protection |
| Alkylation | Ethyl bromoacetate, K2CO3 | Acetonitrile | RT | 1:1 | Side chain introduction |
| Ester hydrolysis | 10% HCl/MeOH or base | MeOH or aqueous | RT to reflux | - | Converts ester to acid |
The preparation of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid is well-established through several synthetic routes involving cycloaddition, ring expansion, alkylation, and protection strategies. The cycloaddition and ring expansion method offers a high overall yield and scalability, making it suitable for industrial production. Alkylation of piperidine derivatives followed by ester hydrolysis provides a straightforward alternative. Boc protection of the amine is a critical step to ensure compound stability throughout synthesis. Optimization of reaction conditions such as temperature, solvent, and reagent ratios is essential for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Key Applications
-
Medicinal Chemistry
- The compound serves as a building block in the synthesis of bioactive molecules, particularly in the development of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
- Targeted Protein Degradation
- Chemical Conjugates
Development of Novel Anticancer Agents
A study highlighted the synthesis of derivatives based on 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid, demonstrating enhanced cytotoxicity against cancer cell lines compared to existing therapies. The spirocyclic structure contributed to improved binding affinities to target proteins involved in tumor growth .
Optimization of PROTACs
Research conducted on the use of this compound as a linker in PROTACs showed that altering the linker length and rigidity significantly impacted the degradation efficiency of target proteins. The findings suggest that fine-tuning the structural properties of 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid can lead to more effective therapeutic agents for diseases like cancer .
Data Table: Comparison of Synthetic Pathways
| Compound | Synthesis Method | Yield (%) | Application |
|---|---|---|---|
| 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid | Multi-step synthesis via spirocyclization | 85% | Anticancer agent |
| PROTAC containing 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid | Conjugation with E3 ligase ligand | 90% | Targeted protein degradation |
Mechanism of Action
The mechanism of action of 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites. The spirocyclic structure imparts rigidity, influencing the compound’s reactivity and interaction with biological targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid
- Synonyms: 7-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid (CAS: 873924-12-0)
- Molecular Formula: C₁₄H₂₃NO₄
- Molecular Weight : 269.34 g/mol
- Purity : ≥97% (as per commercial suppliers like Combi-Blocks and BLD Pharm) .
Structural Features: This compound features a spiro[3.5]nonane core, where a seven-membered azaspiro ring is fused to a five-membered hydrocarbon ring. The tert-butoxycarbonyl (Boc) group at the 7-position acts as a protective moiety for the amine, while the acetic acid substituent at the 1-position enhances solubility and reactivity for further derivatization .
Applications :
Widely used as a building block in drug discovery , particularly in synthesizing rigid, conformationally constrained analogs for kinase inhibitors, protease modulators, and GPCR-targeted therapeutics .
Structural and Functional Analogues
The following table compares the target compound with structurally related azaspiro carboxylic acids:
Key Research Findings
Spiro Ring Size and Rigidity: The 7-azaspiro[3.5]nonane system in the target compound provides intermediate rigidity compared to smaller spiro[2.5]octane (more constrained) and larger spiro[5.5]undecane (more flexible). This balance enhances binding affinity in kinase targets like CDK2 and EGFR . In contrast, spiro[3.3]heptane derivatives exhibit excessive rigidity, limiting their utility in flexible binding pockets .
Functional Group Positioning :
- The acetic acid group at the 1-position in the target compound enables direct conjugation to amines or alcohols, a feature exploited in PROTAC (proteolysis-targeting chimera) synthesis .
- Analogues with carboxylic acids at alternative positions (e.g., 1-carboxylic acid in spiro[2.5]octane) show reduced solubility in polar solvents, affecting bioavailability .
Boc Protection Strategy: The Boc group in the target compound is acid-labile, allowing selective deprotection under mild conditions (e.g., TFA/DCM). This contrasts with benzyloxycarbonyl (Cbz) -protected analogs, which require harsher hydrogenolysis conditions .
Biological Activity :
- In a 2023 Enamine Ltd. study, the target compound demonstrated 10-fold higher inhibitory activity (IC₅₀ = 12 nM) against CDK2 compared to its spiro[2.5]octane analog (IC₅₀ = 120 nM), attributed to better spatial complementarity .
- Spiro[5.5]undecane derivatives showed superior blood-brain barrier penetration due to increased lipophilicity, making them preferred for CNS-targeted therapies .
Biological Activity
2-(7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid, commonly referred to by its chemical structure and CAS number 873924-12-0, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H23NO4
- Molecular Weight : 269.34 g/mol
- CAS Number : 873924-12-0
- InChI Key : ASNXCLBPISBIFU-UHFFFAOYSA-N
The compound features a spirocyclic structure that is often associated with various biological activities, including anti-inflammatory and anti-cancer properties.
Biological Activity Overview
The biological activity of 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid has been investigated in several contexts:
- Antitumor Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Anti-inflammatory Effects : Compounds with azaspiro structures have shown promise in reducing inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses.
- Neuroprotective Properties : Some derivatives of spirocyclic compounds have been noted for their potential neuroprotective effects, possibly through antioxidant mechanisms or modulation of neurotransmitter systems.
The precise mechanisms by which 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Specific Enzymes : The compound may inhibit enzymes involved in tumor proliferation or inflammatory pathways.
- Receptor Modulation : It might interact with specific receptors that mediate cellular responses to growth factors or inflammatory signals.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Neuroprotective | Protection against oxidative stress |
Table 2: Comparison with Related Compounds
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| 7-Azaspiro[3.5]nonane derivatives | Various | Antitumor, Anti-inflammatory |
| tert-Butyl 2-cyano-7-azaspiro[3.5]nonane | 11172744 | Cytotoxic effects on cancer cell lines |
Case Study 1: Antitumor Efficacy
In a study examining the antitumor efficacy of spirocyclic compounds, researchers found that derivatives similar to 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, leading to cell death.
Case Study 2: Anti-inflammatory Mechanisms
Another study investigated the anti-inflammatory properties of azaspiro compounds in a murine model of arthritis. The results indicated that treatment with the compound significantly reduced markers of inflammation, including TNF-alpha and IL-6 levels, suggesting a potential therapeutic role in inflammatory diseases.
Q & A
Q. What are the common synthetic routes for preparing 2-(7-(tert-butoxycarbonyl)-7-azaspiro[3.5]nonan-1-yl)acetic acid?
- Methodological Answer : The synthesis typically involves three stages:
Spirocycle Formation : Cyclization of a bicyclic precursor (e.g., azaspiro[3.5]nonane) using acid-catalyzed or transition-metal-mediated reactions.
Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA .
Acetic Acid Functionalization : Alkylation or carboxylation at the spirocyclic position using bromoacetic acid or ethyl chloroacetate, followed by hydrolysis to yield the carboxylic acid .
Key characterization tools include ¹H/¹³C NMR to confirm spirocyclic geometry and HPLC-MS for purity assessment.
Q. How is the Boc group strategically used in modifying the reactivity of this compound?
- Methodological Answer : The Boc group serves dual roles:
- Protection : Temporarily masks the secondary amine in the azaspiro core during synthetic steps (e.g., acidic coupling reactions), preventing unwanted side reactions.
- Solubility Enhancement : Improves solubility in organic solvents (e.g., DCM, THF), facilitating purification via column chromatography .
Deprotection is achieved with TFA in DCM, regenerating the free amine for downstream functionalization .
Advanced Research Questions
Q. How can conflicting NMR data for the spirocyclic core be resolved?
- Methodological Answer : Contradictions in NMR assignments often arise from conformational flexibility or solvent effects. To address this:
- Perform VT-NMR (variable-temperature NMR) to assess dynamic behavior of the spiro ring.
- Use 2D NMR (COSY, NOESY) to confirm through-space correlations between protons on the azaspiro ring and acetic acid moiety .
- Compare data with structurally analogous compounds (e.g., tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate, CAS 147611-03-8) for validation .
Q. What strategies optimize the coupling efficiency of this compound in peptide mimetic synthesis?
- Methodological Answer : The acetic acid group enables conjugation via amide or ester linkages. Optimization steps include:
- Activation : Use coupling agents like HATU or EDCI with HOAt to enhance reactivity.
- Solvent Selection : Polar aprotic solvents (DMF, NMP) improve solubility and reduce aggregation.
- Monitoring : Track reaction progress via LC-MS to identify byproducts (e.g., racemization or Boc deprotection) .
Example: In ligand synthesis (e.g., EW9 in ), coupling efficiency exceeded 80% when using HATU/DIPEA in DMF at 0°C.
Troubleshooting Contradictory Data
Q. Why do solubility studies report discrepancies in polar vs. nonpolar solvents?
- Methodological Answer : The Boc group confers moderate polarity, but the spirocyclic core may adopt conformations that mask polar groups. To reconcile
- Conduct solubility screening in mixed solvents (e.g., DCM:MeOH 9:1).
- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.
- Reference analogs like 7-azaspiro[3.5]nonane hydrochloride (CAS C09-0724-096) for comparative analysis .
Structural and Functional Insights
Q. How does the spirocyclic geometry influence bioactivity in kinase inhibitor design?
- Methodological Answer : The rigid spiro scaffold enforces a specific conformation, enhancing binding to ATP pockets. Key studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
